molecular formula C12H10FN3O B3489220 N-(4-fluoro-2-methylphenyl)-2-pyrazinecarboxamide

N-(4-fluoro-2-methylphenyl)-2-pyrazinecarboxamide

Cat. No.: B3489220
M. Wt: 231.23 g/mol
InChI Key: LMTUWFSKHGVOQE-UHFFFAOYSA-N
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Description

“N-(4-fluoro-2-methylphenyl)-2-pyrazinecarboxamide” is a complex organic compound. It contains a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms, and a carboxamide group, which is a functional group derived from carboxylic acids. The compound also has a fluorine atom and a methyl group attached to the phenyl ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazine ring, the introduction of the fluorine atom, and the attachment of the carboxamide group. One common method for synthesizing fluorinated aromatic compounds is the Balz-Schiemann reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazine ring, the carboxamide group, and the fluorinated phenyl ring. The exact 3D structure would depend on the specific spatial arrangement of these groups .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom might increase its stability and lipophilicity, which could affect its solubility and reactivity .

Properties

IUPAC Name

N-(4-fluoro-2-methylphenyl)pyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN3O/c1-8-6-9(13)2-3-10(8)16-12(17)11-7-14-4-5-15-11/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMTUWFSKHGVOQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)C2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24803855
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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